molecular formula C16H12FNO5 B6423843 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate CAS No. 389810-97-3

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate

Cat. No.: B6423843
CAS No.: 389810-97-3
M. Wt: 317.27 g/mol
InChI Key: GDSYNZDCRNXEDB-UHFFFAOYSA-N
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Description

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is a synthetic ester derivative featuring a benzodioxol core linked to a carbamoyl methyl group, which is further esterified with 2-fluorobenzoic acid. This compound is of interest in medicinal and materials chemistry due to its hybrid structure, combining motifs seen in bioactive molecules (e.g., psychoactive benzodioxol derivatives ) and fluorinated aromatic systems.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO5/c17-12-4-2-1-3-11(12)16(20)21-8-15(19)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSYNZDCRNXEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoic acid with a suitable carbamoyl chloride derivative of 1,3-benzodioxole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to ketoesters 3a and 3b (methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate and methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate) described in . Key differences include:

  • Substituent type : Fluorine (target compound) vs. chlorine (3a/3b).
  • Position of substituent : 2-fluorobenzoate (ortho) vs. 3-chlorobenzoyl (meta) and 2-chlorobenzoyl (ortho) in 3a/3b.
  • Functional group : Ester linkage to a carbamoyl methyl group (target) vs. acetylated ester (3a/3b).

Physicochemical Properties

Property Target Compound 3a (3-Cl) 3b (2-Cl)
Substituent Position 2-Fluoro (ortho) 3-Chloro (meta) 2-Chloro (ortho)
Electron Effects Strong -I (fluorine) Moderate -I (chlorine) Moderate -I (chlorine)
Polarity Higher (due to fluorine) Moderate Moderate
Synthetic Yield Not reported (inferred from methods) ~75% (via P₂O₅ method) ~72% (via P₂O₅ method)

Crystallographic and Conformational Analysis

  • Ring puckering : The benzodioxol ring’s planarity can be analyzed using Cremer-Pople coordinates . Fluorine’s steric and electronic effects may influence deviations from planarity compared to chloro-substituted analogs.
  • Refinement methods : SHELX programs (e.g., SHELXL) are widely used for structural validation of such compounds .

Research Implications

Structure-Activity Relationships (SAR) : Fluorine substitution may enhance bioavailability over chlorine due to improved metabolic stability and membrane permeability.

Material Science: The benzodioxol-fluorobenzoate hybrid could serve as a monomer for polymers with tailored electronic properties.

Crystallography : Advanced tools like ORTEP-3 and SHELX enable precise structural analysis, critical for patent applications and mechanistic studies.

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